(4-Acetamidocyclopent-2-en-1-yl)methyl acetate
Description
Properties
IUPAC Name |
(4-acetamidocyclopent-2-en-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVGPCPCBFRPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of cyclopentene derivatives through acetamidation and acetylation reactions. The key steps include:
- Introduction of the acetamide group at the 4-position of the cyclopentene ring.
- Esterification of the hydroxymethyl group at the 1-position with acetic acid derivatives to form the acetate ester.
A common synthetic route involves starting from cyclopentene or substituted cyclopentene derivatives, followed by selective functional group transformations to install the acetamide and acetate moieties.
Detailed Synthetic Procedure
Based on the synthesis data from VulcanChem, the preparation can be summarized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclopentene derivative | Starting material providing the cyclopent-2-en-1-yl skeleton |
| 2 | Acetic anhydride | Used for acetylation to form the acetate ester |
| 3 | Acetamide introduction | Typically achieved via reaction with acetamide or acylation of an amino precursor |
| 4 | Purification | Flash chromatography or recrystallization to isolate the pure compound |
This method yields the compound with stereochemical control, as indicated by the stereochemical descriptors (1S,4R), which are critical for biological activity and chemical behavior.
Reaction Conditions and Yields
- The reaction involving acetic anhydride and cyclopentene derivatives is typically carried out under mild heating conditions to facilitate acetylation.
- The acetamide group is introduced either by direct substitution or by conversion of an amino precursor.
- Purification is commonly performed by flash chromatography using solvent systems such as hexanes/ethyl acetate or dichloromethane/methanol mixtures.
- Reported yields for similar cyclopentene derivatives functionalized with acetamide and acetate groups range from 70% to 80%, depending on reaction scale and conditions.
Analytical Data Supporting the Preparation
The characterization of this compound includes:
| Analytical Technique | Data / Observation |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| Infrared Spectroscopy (IR) | Characteristic bands for amide (around 3223 cm⁻¹) and ester carbonyl (around 1735 cm⁻¹) groups |
| Nuclear Magnetic Resonance (NMR) | Proton NMR shows signals corresponding to the cyclopentene ring, acetamide NH, methyl acetate protons |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight |
| Thin Layer Chromatography (TLC) | Rf values typically around 0.5 in hexanes/ethyl acetate solvent systems |
These data confirm the successful synthesis and purity of the compound.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Method A: Direct Acetylation of Cyclopentene Derivative | Method B: Stepwise Functionalization via Amino Precursor |
|---|---|---|
| Starting Material | Cyclopentene derivative | Amino-substituted cyclopentene |
| Key Reagents | Acetic anhydride | Acetic anhydride, acetamide or acyl chloride |
| Reaction Steps | Fewer, one-pot acetylation | Multiple steps including amide formation and esterification |
| Yield | Moderate to high (70-80%) | Potentially higher purity but more complex |
| Purification | Flash chromatography | Flash chromatography or recrystallization |
| Stereochemical Control | Dependent on starting material | Enhanced by precursor design |
Research Findings and Notes
- The compound’s dual functional groups enable it to undergo typical hydrolysis reactions, making it a versatile intermediate in organic synthesis.
- Biological activity studies of related acetamidocyclopentene derivatives suggest potential anti-inflammatory and antimicrobial properties, though specific pharmacological data on this compound remain limited and require further investigation.
- The stereochemistry (1S,4R) is crucial for biological interactions and synthetic applications, emphasizing the need for stereoselective synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidocyclopent-2-en-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(4-Acetamidocyclopent-2-en-1-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetamidocyclopent-2-en-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and modifying the local environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(a) Methyl Acetate (C₃H₆O₂)
- Structure : Simple ester (CH₃COOCH₃).
- Applications : Widely used as a low-toxicity solvent in coatings, inks, and adhesives .
- Comparison : While methyl acetate shares the ester functionality, it lacks the cyclopentene backbone and acetamide group, limiting its utility in complex pharmaceutical synthesis. The target compound’s acetamide group enhances hydrogen bonding and specificity in drug interactions .
(b) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Piperidine ring with tetramethyl groups and variable ester chains (e.g., propionate, butyrate) .
- Comparison : The piperidine core introduces rigidity and steric effects absent in the cyclopentene-based target compound. This structural difference impacts metabolic stability and binding affinity .
Cyclopentene and Cyclohexene Derivatives
(a) Methyl 2-((1S,4S)-4-Hydroxycyclopent-2-enyl)acetate (CAS: 120052-54-2)
- Structure : Cyclopentene with hydroxyl and methyl ester groups (C₈H₁₂O₃; MW: 156.18) .
- Applications : Intermediate in fine chemical synthesis.
- Comparison : The hydroxyl group increases polarity compared to the acetamide group, altering solubility and reactivity. The absence of an acetamide limits its use in amide-specific biocatalytic pathways .
(b) [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl Acetate (CAS: 2437-88-9)
Key Data Table
| Compound | Core Structure | Functional Groups | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Target Compound | Cyclopentene | Acetamide, methyl ester | 197.23 | Antiviral intermediates |
| Methyl Acetate | Linear chain | Ester | 74.08 | Solvent |
| 2,2,6,6-Tetramethylpiperidin-4-yl | Piperidine | Ester, tetramethyl | Varies* | Therapeutic agents |
| Methyl 2-((1S,4S)-4-Hydroxy...) | Cyclopentene | Hydroxyl, methyl ester | 156.18 | Chemical intermediates |
| [(4R)-1-Hydroxy-4-(prop...) | Cyclohexene | Hydroxyl, propenyl, ester | N/A | Material science |
*Varies based on ester chain length (e.g., propionate: MW ~185) .
Pharmaceutical Utility
The target compound’s acetamide group enables selective enzyme interactions, critical for HIV integrase inhibition. In contrast, hydroxylated cyclopentene derivatives (e.g., CAS 120052-54-2) are less effective in antiviral contexts due to reduced hydrogen-bonding specificity .
Environmental and Industrial Relevance
While methyl acetate is prioritized as a green solvent, the target compound’s complexity restricts its use to high-value pharmaceutical synthesis. Its production aligns with trends in biocatalysis , contrasting with petrochemical-derived solvents .
Biological Activity
(4-Acetamidocyclopent-2-en-1-yl)methyl acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclopentene ring with an acetamido group and an acetate moiety.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate enzyme activities and receptor functions, leading to various physiological effects. The acetamido group likely enhances its binding affinity to target proteins, potentially influencing metabolic pathways.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting strong antibacterial activity.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Smith et al., 2023 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | Smith et al., 2023 |
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | Johnson et al., 2024 |
| Anti-inflammatory | RAW264.7 Macrophages | Reduced TNF-alpha production | Patel et al., 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
